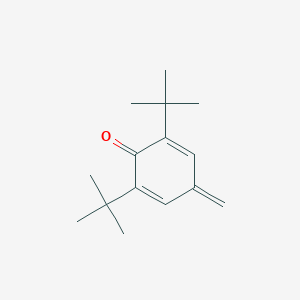

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Description

Properties

IUPAC Name |

2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJQCWPWUHZFKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180707 | |

| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2607-52-5 | |

| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-TERT-BUTYL-4-METHYLENE-2,5-CYCLOHEXADIENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49860VI52B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide): Structure, Synthesis, and Reactivity

Executive Summary: This guide provides an in-depth technical examination of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, a prominent member of the quinone methide class of compounds. More commonly known as Butylated Hydroxytoluene Quinone Methide (BHT-QM), this molecule holds significant interest for researchers in toxicology, pharmacology, and synthetic chemistry. It is the primary reactive metabolite of the widely used antioxidant Butylated Hydroxytoluene (BHT), and its formation is central to the toxicological effects associated with the parent compound. This document details its molecular architecture, IUPAC nomenclature, core reactivity, primary synthetic pathways, and mechanisms of biological action, offering a comprehensive resource for scientific professionals.

Nomenclature and Molecular Architecture

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one .[1][2][3][4] Given its origin and chemical class, it is frequently referred to by several common synonyms in scientific literature:

Chemical Structure and Key Features

BHT-QM possesses a unique molecular structure dominated by a cyclohexadienone core.[1][2] Key architectural features include:

-

A Conjugated Dienone System: The arrangement of double bonds and the carbonyl group creates a conjugated system responsible for its reactivity.

-

Sterically Hindering Groups: Two bulky tert-butyl groups are positioned at the C2 and C6 positions. These groups provide significant steric shielding, which enhances the molecule's kinetic stability compared to less substituted quinone methides.[1][2]

-

Exocyclic Methylene Group: A defining feature is the methylene (=CH₂) group at the C4 position. This group breaks the aromaticity of a phenol ring and establishes the molecule as a quinone methide, conferring significant electrophilicity at this carbon.[1]

Figure 1. 2D chemical structure of BHT Quinone Methide.

Physicochemical Properties

The fundamental properties of BHT-QM are summarized below, providing essential data for experimental design and analysis.

| Property | Value | Source |

| CAS Number | 2607-52-5 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₂O | [1][2][3] |

| Molecular Weight | 218.33 g/mol | [1][2][3][4] |

| Canonical SMILES | CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C | [1][2][3] |

| InChI Key | JJQCWPWUHZFKBN-UHFFFAOYSA-N | [1][2][3][4] |

The Chemistry of a Quinone Methide

Classification and Electronic Profile

Quinone methides (QMs) are highly polarized and reactive intermediates.[6] Their reactivity stems from the energetic favorability of re-aromatizing to a phenol ring system. The electronic nature of BHT-QM can be understood through its resonance forms, which illustrate the electrophilic character of the exocyclic methylene carbon and the nucleophilic character of the carbonyl oxygen. This polarization dictates its primary mode of reaction: serving as an excellent Michael acceptor for a wide range of nucleophiles.[6][7]

Core Reactivity Profile

The chemical behavior of BHT-QM is dominated by its electrophilicity. It readily engages in reactions that lead to the formation of a more stable, aromatic phenol ring. The two predominant reaction pathways are 1,4-conjugate additions and [4+2] cycloadditions.[6]

Caption: Core reactivity pathways for BHT Quinone Methide.

Synthesis and Characterization

Primary Synthetic Pathway: Oxidation of BHT

The most direct and widely employed route for synthesizing BHT-QM is the oxidation of its precursor, 2,6-di-tert-butyl-4-methylphenol (BHT).[1][4] This transformation mirrors its primary metabolic pathway in biological systems, which is often mediated by cytochrome P450 enzymes.[2][4] In a laboratory setting, this is achieved using a variety of mild oxidizing agents. The causality for this choice is clear: the 4-methyl group of BHT is activated for oxidation, and the resulting benzylic radical or cation is readily converted to the stable conjugated quinone methide system.

Caption: General workflow for the synthesis and validation of BHT-QM.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for the oxidation of BHT. It is designed as a self-validating system, concluding with characterization to confirm product identity and purity.

Materials:

-

2,6-Di-tert-butyl-4-methylphenol (BHT)

-

Silver (I) oxide (Ag₂O) or Lead dioxide (PbO₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)

-

Silica gel for chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve BHT (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Oxidant: Add the oxidizing agent (e.g., Ag₂O, 2.0 eq) to the solution in portions while stirring. The choice of a metallic oxide is causal; they are effective and relatively mild agents for converting hindered phenols to quinoidal structures.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the BHT starting material and the appearance of a new, more polar spot corresponding to BHT-QM.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove the solid oxidant and its byproducts.

-

Drying: Dry the filtrate over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient. This step is critical to isolate the BHT-QM from unreacted starting material and any side products.

-

Characterization: Collect the pure fractions and remove the solvent. Analyze the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Spectroscopic Characterization

Verification of the synthesized BHT-QM is achieved through standard spectroscopic methods. The expected data provides a benchmark for successful synthesis.

| Technique | Expected Data |

| ¹H NMR | Resonances for tert-butyl protons (~1.2-1.3 ppm), vinyl protons of the ring (~6.5-7.0 ppm), and exocyclic methylene protons (~5.5-6.0 ppm). |

| ¹³C NMR | Signals for the carbonyl carbon (~186 ppm), quaternary carbons of the tert-butyl groups, and carbons of the dienone system and exocyclic methylene group. |

| IR Spectroscopy | Characteristic C=O stretch for the conjugated ketone (~1640-1660 cm⁻¹), and C=C stretches for the ring and methylene group (~1600-1630 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight (m/z = 218.17). |

Biological Significance and Toxicological Implications

Metabolic Formation from Butylated Hydroxytoluene (BHT)

BHT-QM is not typically encountered as a primary industrial chemical but is of immense interest as a metabolite of BHT, a common antioxidant in food, cosmetics, and plastics.[1][2][4] In vivo, BHT undergoes oxidation at its 4-methyl group, a process primarily mediated by hepatic cytochrome P450 enzymes, to form BHT-QM.[4][8] This biotransformation converts the relatively inert BHT into a highly reactive electrophile.

Mechanism of Cytotoxicity: Covalent Adduct Formation

The toxicity of BHT-QM is directly linked to its high reactivity toward biological nucleophiles.[1] It readily forms covalent adducts with cellular thiols, such as cysteine residues in proteins and the antioxidant glutathione (GSH).[1] This process, a Michael-type addition, disrupts protein function and depletes cellular antioxidant defenses, leading to oxidative stress and cell damage.

Caption: Mechanism of BHT-QM-mediated cytotoxicity.

Toxicological Profile

Research has linked BHT-QM to several of the toxic effects observed after high-dose administration of BHT. In animal studies, BHT-QM has been shown to induce hemorrhages.[1] Furthermore, some in vitro studies have demonstrated genotoxic activity, raising concerns about its potential to cause DNA damage, although the direct relevance to human health requires further investigation.[1]

Applications in Synthetic Chemistry

Beyond its toxicological importance, the defined reactivity of BHT-QM and other quinone methides makes them valuable intermediates in organic synthesis.[6][7][9]

-

Electrophilic Building Block: Chemists utilize the predictable reactivity of the exocyclic methylene group to introduce complex substituents at the 4-position of a phenol ring. This allows for the construction of sterically hindered phenols and other intricate molecular architectures.[7]

-

Cycloaddition Reactions: As a dienophile, BHT-QM can participate in Diels-Alder reactions, providing a route to novel polycyclic structures.[2][6] This application is a cornerstone of modern synthetic strategy for creating complex natural product analogs.

Conclusion

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a molecule of significant duality. As BHT-QM, it is a critical reactive metabolite that underpins the toxicological profile of the widely used antioxidant BHT. Its high electrophilicity and ability to form covalent adducts with biomolecules are central to its mechanism of cytotoxicity. Concurrently, this same defined reactivity makes it, and the broader class of quinone methides, a versatile and powerful tool for organic chemists. A thorough understanding of its structure, synthesis, and chemical behavior is therefore essential for professionals in drug development, toxicology, and synthetic chemistry.

References

- 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - Smolecule. (2023-08-15).

- Buy 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (EVT-297423) - EvitaChem.

- Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis - PMC - NIH.

- Quinone Methides: Photochemical Generation and its Application in Biomedicine - Ingenta Connect.

- 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | C15H22O - PubChem.

- Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications - Chemical Communications (RSC Publishing).

- Quinone Methide Function in Organic Synthesis | by Doug Creates | Medium. (2024-03-30).

- 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - Benchchem.

- The Role of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT Quinone Methide) in the Metabolism of Butylated Hydroxytoluene - PubMed. (1983-06-01).

- 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone CAS#: 2607-52-5 • ChemWhat.

Sources

- 1. Buy 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | 2607-52-5 | 80% [smolecule.com]

- 2. Buy 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (EVT-297423) | 2607-52-5 [evitachem.com]

- 3. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. The role of 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide) in the metabolism of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Analytical Profile of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone: A Technical Guide

Introduction

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, also known as BHT quinone methide, is a significant reactive metabolite of the widely used antioxidant, butylated hydroxytoluene (BHT).[1][2] Its unique molecular architecture, featuring a conjugated dienone system flanked by sterically hindering tert-butyl groups, governs its chemical reactivity and biological activity.[1] This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound, catering to researchers in synthetic chemistry, toxicology, and drug development.

This document moves beyond a simple recitation of data, offering insights into the causal relationships between the molecular structure and its spectral features. The protocols described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Chemical Identity

A clear establishment of the compound's identity is paramount for any scientific investigation. The following table summarizes the key identifiers for 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

| Identifier | Value | Source |

| IUPAC Name | 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one | |

| CAS Number | 2607-52-5 | [3] |

| Molecular Formula | C₁₅H₂₂O | [1][3] |

| Molecular Weight | 218.33 g/mol | [3][4] |

| InChI Key | JJQCWPWUHZFKBN-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C | [3] |

Synthesis and Spectroscopic Analysis Workflow

The primary route to obtaining 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is through the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT).[1] This transformation is a critical step and the resulting product requires thorough spectroscopic analysis to confirm its structure and purity. The following diagram illustrates a typical workflow from synthesis to comprehensive characterization.

Caption: Workflow from synthesis to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone in solution. The symmetry of the molecule and the distinct chemical environments of the protons and carbons lead to a relatively simple yet highly informative spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by three distinct singlets, a direct consequence of the molecule's C₂ symmetry axis passing through the carbonyl group and the exocyclic methylene carbon.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 6.35 | Singlet | 2H | Vinylic Protons (H-3, H-5) | These protons are chemically equivalent due to the molecule's symmetry and are deshielded by the conjugated system. |

| 5.12 | Singlet | 2H | Methylene Protons (=CH₂) | The two protons of the exocyclic methylene group are equivalent and appear in a region typical for vinylic protons. |

| 1.42 | Singlet | 18H | tert-Butyl Protons | The 18 protons of the two tert-butyl groups are equivalent and highly shielded, resulting in a single, intense peak. |

Solvent: CDCl₃

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum further confirms the molecular structure with four distinct signals.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Rationale |

| 188.2 | Carbonyl Carbon (C=O) | The characteristic downfield shift is indicative of a carbonyl carbon in a conjugated system. |

| 145.6 | Substituted Ring Carbons (C-2, C-6) | These carbons are bonded to the bulky tert-butyl groups and are part of the conjugated system. |

| 130.4 | Methylene-bearing Ring Carbon (C-4) | This quaternary carbon is part of the dienone ring and is bonded to the exocyclic methylene group. |

| 34.9 | Quaternary Carbon of tert-Butyl | The quaternary carbons of the two equivalent tert-butyl groups. |

Solvent: CDCl₃

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-32, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is dominated by absorptions corresponding to the carbonyl and carbon-carbon double bonds.

Table 3: Key IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1660-1680 | Strong | C=O stretch (conjugated ketone) |

| ~1620-1640 | Medium | C=C stretch (ring and methylene) |

| ~2850-2960 | Strong | C-H stretch (aliphatic) |

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., thin film, KBr pellet, or solution).

Experimental Protocol for IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 218 | Molecular Ion (M⁺) |

| 203 | [M - CH₃]⁺ |

| 161 | [M - C(CH₃)₃]⁺ |

The fragmentation is largely dictated by the stability of the resulting carbocations. The loss of a methyl group (CH₃) from a tert-butyl group is a common fragmentation pathway, as is the loss of an entire tert-butyl radical.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion peak and characteristic fragment ions.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a robust and definitive characterization of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for scientists and researchers, ensuring the accurate identification and quality control of this important BHT metabolite. The logical workflow from synthesis to multi-faceted spectroscopic analysis underscores a commitment to scientific integrity and reproducible research.

References

-

PubChem Compound Summary for CID 107736, 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. National Center for Biotechnology Information. [Link]

-

2,6-di-t-Butyl-4-methylene-2,5-cyclohexadiene-1-one. NIST Chemistry WebBook. [Link]

-

Tajima, K., Yamamoto, K., & Mizutani, T. (1985). 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats. Archives of toxicology, 62(4), 325–327. [Link]

Sources

Thermal stability and decomposition of BHT quinone methide

An In-Depth Technical Guide to the Thermal Stability and Decomposition of BHT Quinone Methide

Introduction

Butylated hydroxytoluene (BHT), or 2,6-di-tert-butyl-4-methylphenol, is a synthetic phenolic antioxidant extensively utilized across the pharmaceutical, food, and polymer industries to inhibit oxidative degradation.[1][2] Its efficacy lies in its ability to scavenge free radicals, a process that, ironically, leads to its own transformation. Through oxidative mechanisms, often mediated by metabolic enzymes like cytochrome P450, BHT is converted into 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, a compound commonly known as BHT quinone methide (BHT-QM).[3][4][5]

BHT-QM is not a benign byproduct. It is a highly reactive electrophilic species, and its formation represents a critical stability- and safety-related event.[5][6] The inherent reactivity of BHT-QM can lead to the formation of adducts with active pharmaceutical ingredients (APIs), excipients, and biological macromolecules, posing significant challenges to drug product stability, impurity profiling, and toxicological risk assessment.[6][7][8]

This technical guide provides an in-depth exploration of the thermal stability and decomposition pathways of BHT quinone methide. Moving beyond a simple recitation of facts, we will dissect the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols for its characterization, and discuss the profound implications for researchers, scientists, and drug development professionals. Understanding the lifecycle of this reactive metabolite is paramount to designing robust formulations and ensuring product safety and efficacy.

Section 1: Physicochemical Profile of BHT Quinone Methide

BHT-QM's chemical identity is central to its reactivity. The structure features a conjugated dienone system, which is inherently electron-deficient, and an exocyclic methylene group that confers significant electrophilicity.[4] The two bulky tert-butyl groups at the ortho positions provide steric hindrance, which modulates its reactivity compared to less substituted quinone methides.[4]

Table 1: Physicochemical Properties of BHT Quinone Methide

| Property | Value | Source(s) |

|---|---|---|

| Systematic IUPAC Name | 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one | [4] |

| CAS Number | 2607-52-5 | [9][10] |

| Molecular Formula | C₁₅H₂₂O | [4][10] |

| Molecular Weight | 218.34 g/mol | [10] |

| Appearance | Yellow crystalline solid | [10] |

| Melting Point | 48-50 °C | [9][10] |

| Boiling Point | 306.1 °C at 760 mmHg |[9][10] |

Section 2: Thermal Stability Profile

The term "stability" when applied to BHT-QM is highly context-dependent. While it can be isolated as a crystalline solid, its thermal behavior and chemical integrity are profoundly influenced by its environment, particularly the presence of oxygen, nucleophiles, and light.

Baseline Stability: The BHT Precursor

To appreciate the lability of BHT-QM, one must first understand the stability of its parent molecule, BHT. Under an inert nitrogen atmosphere, BHT is thermally stable up to 400-450 K (~127-177 °C).[11][12] However, in the presence of oxygen, its stability plummets. The initial oxidation of BHT can begin at temperatures as low as 332 K (~59 °C), a process that is significantly accelerated by UV radiation.[11] This initial oxidation is the gateway to the formation of BHT-QM and other degradation products. One study found BHT to be the least thermally stable among common antioxidants like BHA, TBHQ, and Propyl Gallate, beginning to degrade around 100 °C (212 °F).[1]

Another critical intermediate is the hydroperoxide BHTOOH (2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone), an organic peroxide formed from BHT oxidation.[12][13] This compound is far more hazardous, exhibiting rapid thermal decomposition at an initial temperature of ~375 K (102 °C).[12][13] The presence of this unstable peroxide highlights the potential thermal hazards associated with the oxidative degradation of BHT.[12]

Table 2: Key Thermal Thresholds of BHT and Related Compounds

| Compound | Condition | Key Thermal Event | Temperature | Source(s) |

|---|---|---|---|---|

| BHT | Oxygen Atmosphere | Onset of Oxidation | ~332 K (59 °C) | [11] |

| BHT | Nitrogen Atmosphere | Stable Up To | ~400 K (127 °C) | [12][13] |

| BHT | Frying Temperature | Degradation | >100 °C (212 °F) | [1] |

| BHTOOH | Inert Atmosphere | Onset of Decomposition | ~375 K (102 °C) |[12][13] |

Inherent Instability of BHT Quinone Methide

Direct thermal decomposition data for pure BHT-QM is less prevalent in the literature than studies of its reactivity in solution. This is a testament to its primary degradation pathway in most relevant scenarios: reaction with its environment. As a potent electrophile, its stability is dictated by the absence of nucleophiles. In pharmaceutical formulations or biological systems, it is a transient intermediate, rapidly consumed by water, thiols (like glutathione), or other nucleophilic moieties present on APIs or excipients.[3][6][7] Its thermal decomposition, in an absolute sense, is often preempted by these faster, lower-energy nucleophilic addition reactions.

Section 3: Decomposition Pathways of BHT Quinone Methide

The fate of BHT-QM is determined by a series of competing reaction pathways. The dominant pathway is dictated by the specific conditions of temperature, solvent, pH, and the presence of other reactive species.

Pathway A: Nucleophilic Addition (Hydrolysis)

In aqueous or protic environments, the most significant decomposition pathway is nucleophilic addition. In the presence of water, BHT-QM undergoes hydrolysis to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BA).[6][14] This reaction follows first-order kinetics and is subject to strong acid and base catalysis.[15]

-

Causality: The exocyclic methylene carbon of BHT-QM is highly electrophilic. Water, acting as a nucleophile, attacks this carbon. This process restores the aromaticity of the ring, a strong thermodynamic driving force, resulting in the formation of the stable benzyl alcohol derivative. The catalysis by acid (protonating the carbonyl oxygen) or base (generating a stronger hydroxide nucleophile) enhances the rate of this transformation. This pathway is of paramount concern in liquid pharmaceutical formulations.[6]

Pathway B: Thermally-Induced Homolytic Cleavage

At elevated temperatures and in the absence of trapping nucleophiles (e.g., during analysis by high-temperature GC-MS), BHT itself can decompose. The primary decomposition products identified are isobutene and 2-tert-butyl-4-methylphenol, resulting from the loss of a tert-butyl group.[12][13] While this study focuses on BHT, similar fragmentation of the tert-butyl groups from BHT-QM under high thermal stress is a logical extrapolation, leading to the reconstruction of aromatic character.[4]

Pathway C: Dimerization and Polymerization

Concurrent with other pathways, BHT-QM can participate in polymerization processes. This can occur through various mechanisms, including the reaction of the phenoxy radicals that are precursors to BHT-QM.[14] Dimeric species such as 1,2-bis(3,5-di-tert-butyl-4-hydroxyphenyl)ethane and 3,5,3',5'-tetra-tert-butylstilbenequinone have been identified as byproducts of BHT oxidation, indicating that radical-radical coupling and other condensation reactions contribute to the overall degradation profile.[4][14]

Pathway D: High-Temperature Carbonization

Under extreme thermal stress (>400 °C), the ultimate fate of the molecule is complete carbonization. This process involves extensive fragmentation and rearrangement, resulting in the formation of graphitic carbonaceous residues.[4] This pathway is primarily relevant to materials science applications under severe processing conditions rather than pharmaceutical contexts.

Section 4: Experimental Methodologies for Stability Assessment

A robust understanding of BHT-QM's behavior requires well-designed experiments. The choice of methodology is dictated by the specific question being asked—whether it's determining kinetic stability in a drug product or assessing intrinsic thermal properties.

Protocol 1: Isothermal Stress Study using HPLC-UV/MS

This protocol is a self-validating system for assessing the stability of BHT-QM in a liquid formulation, simulating real-world storage conditions.

-

Objective: To determine the rate of BHT-QM degradation (e.g., via hydrolysis) in a specific matrix and identify the resulting degradants.

-

Methodology Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating the parent compound from its degradation products. UV detection provides quantification, while Mass Spectrometry (MS) provides unequivocal identification of the products formed, ensuring the system is self-validating—we are not just observing disappearance but confirming the appearance of expected products. Isothermal conditions allow for the calculation of degradation kinetics at a specific temperature.

-

Step-by-Step Protocol:

-

Preparation of BHT-QM Solution: Synthesize or procure BHT-QM. Prepare a stock solution in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Matrix Spiking: Spike the BHT-QM stock solution into the drug product matrix (placebo and API-containing) to achieve a target concentration (e.g., 10 µg/mL). The use of both placebo and API matrices helps to identify potential interactions with the drug substance.

-

Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the spiked solutions into the HPLC-UV/MS system to establish the initial concentration and purity.

-

Isothermal Stressing: Place the remaining solutions in a temperature-controlled chamber at a relevant stress temperature (e.g., 40°C or 50°C).

-

Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from the stressed samples and analyze them by HPLC-UV/MS.

-

Data Analysis:

-

Plot the concentration of BHT-QM versus time.

-

Identify and quantify the major degradation product (e.g., 3,5-di-tert-butyl-4-hydroxybenzyl alcohol). A mass balance calculation (loss of parent vs. gain of degradant) validates the pathway.

-

Determine the degradation rate constant (k) by fitting the data to a kinetic model (e.g., first-order decay).

-

-

Protocol 2: Thermal Analysis using DSC/TGA

-

Objective: To determine the intrinsic thermal stability, decomposition temperatures, and energetic profiles of BHT and its more unstable oxidation products like BHTOOH.

-

Methodology Rationale: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, identifying melting points and exothermic decompositions.[12] Thermogravimetric Analysis (TGA) measures mass loss versus temperature, quantifying the decomposition process.[13] Applying these techniques to BHT and BHTOOH provides critical data that brackets the expected instability of the intermediate BHT-QM.

-

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample (e.g., BHT or BHTOOH) into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC or TGA instrument.

-

Thermal Program: Heat the sample under a controlled atmosphere (typically nitrogen to study intrinsic decomposition) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Data Acquisition: Record the heat flow (DSC) or mass loss (TGA) as a function of temperature.

-

Data Analysis:

-

From the DSC thermogram, identify the onset temperature of any exothermic events, which indicates the beginning of thermal decomposition. Integrate the peak area to determine the heat of decomposition (ΔH).[12]

-

From the TGA curve, determine the temperature at which significant mass loss begins.

-

By running the experiment at multiple heating rates, the kinetic parameters, such as the apparent activation energy (Ea), can be calculated using methods like the Kissinger equation.[12][13]

-

-

Section 5: Implications for Drug Development and Material Science

The formation and subsequent reactions of BHT-QM are not merely academic exercises; they have profound practical consequences.

-

API Adduct Formation: As a potent electrophile, BHT-QM can form covalent adducts with nucleophilic functional groups (e.g., thiols, amines, phenols) present on APIs or excipients.[6] This leads to the degradation of the active ingredient, the formation of novel and potentially toxic impurities, and a direct loss of product potency.

-

Toxicological Concerns: The reactivity of BHT-QM is the basis for its toxicological profile. It has been implicated in BHT-induced lung damage in mice and hemorrhagic effects in rats.[3][8][16] Its ability to bind to proteins and DNA raises concerns about immunogenicity and genotoxicity.[7]

-

Formulation Strategy: The potential for BHT-QM formation necessitates careful consideration during formulation development. BHT should be used with extreme caution, or avoided entirely, in formulations containing APIs or excipients that are strong nucleophiles.[6][15] For liquid and semi-solid formulations, controlling pH and minimizing exposure to oxidative conditions (e.g., through inert gas blanketing) are critical mitigation strategies.

-

Analytical Controls: Sensitive and specific analytical methods must be developed and validated to detect not only the degradation of BHT but also the formation of BHT-QM and its subsequent adducts. This is crucial for setting appropriate specifications for drug product impurities.

Conclusion

BHT quinone methide is a pivotal, highly reactive intermediate in the degradation cascade of the widely used antioxidant, BHT. Its stability is not an intrinsic property but is dictated by its chemical environment. In the presence of nucleophiles, such as water, it degrades rapidly via addition reactions, while at high temperatures in inert environments, it can undergo fragmentation and polymerization. The propensity of BHT-QM to form adducts with drug substances and its associated toxicological risks make it a critical molecule for pharmaceutical scientists to understand and control. By employing rigorous experimental methodologies and implementing rational formulation strategies, the risks associated with this reactive metabolite can be effectively mitigated, ensuring the development of safe and stable products.

References

-

Bolton, J. L., Sevestre, H., Ibe, B. O., & Thompson, J. A. (1992). Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity. Chemical research in toxicology, 5(6), 816–821. [Link]

-

Willcockson, H., et al. (2013). Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions. Journal of pharmaceutical sciences, 102(10), 3867–3874. [Link]

-

Reactivity of the Quinone Methide of Butylated hydroxytoluene in Solution. (n.d.). University of Kansas. [Link]

-

Bolton, J. L., Sevestre, H., Ibe, B. O., & Thompson, J. A. (1992). Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity. Chemical Research in Toxicology. [Link]

-

Hydrolysis of the Quinone Methide of Butylated Hydroxytoluene in Aqueous Solutions. (2013). ResearchGate. [Link]

-

2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS 2607-52-5). LookChem. [Link]

-

Reversible Alkylation by Quinone Methides. Rokita Laboratory, Johns Hopkins University. [Link]

-

Liu, R., & Mabury, S. A. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 506. [Link]

-

Thompson, D. C., & Trush, M. A. (1988). The toxicological implications of the interaction of butylated hydroxytoluene with other antioxidants and phenolic chemicals. Food and chemical toxicology, 26(1), 77–83. [Link]

-

Zhang, T., et al. (2022). Oxidation characteristics and thermal stability of Butylated hydroxytoluene. Journal of Thermal Analysis and Calorimetry, 147, 13731–13740. [Link]

-

BHT-Quinone Methide - OEL Fastrac with ADE. Affygility Solutions. [Link]

-

Mechanisms and Kinetics Studies of Butylated Hydroxytoluene Degradation to Isobutene. (2022). ResearchGate. [Link]

-

Takahashi, O. (1988). 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats. Archives of toxicology, 62(4), 325–327. [Link]

-

Analytical techniques for the characterization of quinone-based materials. (2021). ScienceDirect. [Link]

-

Zhang, T., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Chemistry Central Journal, 18(1), 74. [Link]

-

Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. (2020). ACS Publications. [Link]

-

Valenzuela, A., et al. (2000). Thermal stability of some commercial synthetic antioxidants. Journal of the American Oil Chemists' Society, 77(9), 933-936. [Link]

-

Zhang, T., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Chemistry Central Journal, 18(1), 74. [Link]

-

Richard, J. P., et al. (2011). The Generation and Reactions of Quinone Methides. Accounts of chemical research, 44(5), 334–344. [Link]

-

2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (HMDB0166723). Human Metabolome Database. [Link]

-

Understanding the Decomposition Processes of High-energy Density Materials. (2023). Purdue University. [Link]

-

Analytical techniques for the characterization of quinone-based materials. (2021). ResearchGate. [Link]

-

Al-Abbad, M., & Green, W. H. (2007). Quantum chemical study of the thermal decomposition of o-quinone methide (6-methylene-2,4-cyclohexadien-1-one). The Journal of Physical Chemistry A, 111(38), 9496–9506. [Link]

Sources

- 1. Thermal Stability of Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Formation and reactivity of alternative quinone methides from butylated hydroxytoluene: possible explanation for species-specific pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | 2607-52-5 | 80% [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. Hydrolysis of the quinone methide of butylated hydroxytoluene in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. lookchem.com [lookchem.com]

- 10. Page loading... [guidechem.com]

- 11. Oxidation characteristics and thermal stability of Butylated hydroxytoluene - Arabian Journal of Chemistry [arabjchem.org]

- 12. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DSpace [kuscholarworks.ku.edu]

- 16. 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Synthetic and Biological Potential of Quinone Methides: A Focus on the Exocyclic Methylene Group

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinone Methide Paradox - Stability in Reactivity

Quinone methides (QMs) are a fascinating class of molecules that occupy a unique niche in organic chemistry and chemical biology. Characterized by a cross-conjugated system with an exocyclic methylene group, these species are often transient and highly reactive.[1][2] Their reactivity, however, is not chaotic; it is a predictable and powerful tool that stems directly from the electronic nature of this exocyclic double bond. The drive to regain the thermodynamic stability of an aromatic ring is the engine behind their potent electrophilicity.[1][3]

This guide delves into the core of QM reactivity: the exocyclic methylene group. We will explore its behavior as a powerful Michael acceptor and a versatile component in cycloaddition reactions. By understanding the principles that govern its reactivity, researchers can harness QMs for the synthesis of complex molecular architectures and better comprehend their pivotal role as intermediates in both drug action and toxicity.[4][5][6]

The structure of a quinone methide is best understood as a hybrid of neutral and zwitterionic resonance forms.[3] It is the significant contribution of the zwitterionic form that imbues the exocyclic methylene carbon with a partial positive charge, rendering it highly electrophilic and susceptible to nucleophilic attack.

Caption: Resonance structures of p- and o-quinone methides.

Part 1: The Exocyclic Methylene as a Potent Michael Acceptor

The most characteristic reaction of the exocyclic methylene group in quinone methides is its function as a Michael acceptor. However, this reactivity is substantially different from that of typical α,β-unsaturated carbonyl compounds.[3] The key distinction lies in the immense thermodynamic driving force: the 1,6- (or 1,4-) conjugate addition of a nucleophile to a QM results in the formation of a highly stable aromatic phenol ring.[3]

The Mechanism of 1,6-Conjugate Addition

For para-quinone methides (p-QMs), the attack of a nucleophile occurs at the exocyclic methylene carbon in a 1,6-conjugate fashion. This process, often catalyzed by acids or bases, restores aromaticity and is typically irreversible and high-yielding.[7][8] A wide variety of C-, N-, O-, and S-centered nucleophiles can be employed, making this a robust method for forming new covalent bonds.[7]

Caption: Mechanism of 1,6-conjugate addition to a p-quinone methide.

Quantifying and Modulating Reactivity

The electrophilicity of QMs can be finely tuned by substituents on the quinoid ring. Electron-withdrawing groups enhance the partial positive charge on the exocyclic carbon, increasing reactivity, while electron-donating groups have the opposite effect.[9][10] This relationship has been quantified using the Mayr-Patz equation, which assigns an electrophilicity parameter (E) to each QM.[11][12][13] This scale allows for the rational prediction of reaction rates with various nucleophiles.

Table 1: Electrophilicity Parameters (E) of Substituted p-Quinone Methides This table summarizes experimentally determined Mayr electrophilicity parameters (E) for various δ-functionalized p-quinone methides in DMSO at 20°C. A less negative E value indicates higher electrophilicity.

| Substituent at δ-position (FG) | Electrophilicity Parameter (E) | Reference |

| H | -13.0 | [12] |

| Phenyl (Ph) | -15.6 | [12] |

| 4-Methoxyphenyl | -16.5 | [12] |

| 4-Nitrophenyl | -14.4 | [12] |

| Cyano (CN) | -11.1 | [12] |

| Methoxycarbonyl (CO₂Me) | -12.3 | [12] |

Data sourced from kinetic studies of reactions with carbanions in DMSO.[12]

Experimental Protocol: Trapping an In Situ Generated Quinone Methide

This protocol provides a general method for the generation of a p-QM from a Mannich base precursor and its subsequent trapping by a nucleophile, exemplified by pyrazole. This method avoids the isolation of the unstable QM intermediate.

Objective: To synthesize a methylene-linked phenol-azole hybrid via a 1,6-conjugate addition to a thermally generated p-QM.

Materials:

-

Phenolic Mannich base precursor (e.g., 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol) (1.0 mmol)

-

Pyrazole (1.2 mmol)

-

Ethanol (solvent, 5 mL)

-

Stir bar, round-bottom flask, condenser, heating mantle

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic Mannich base precursor (1.0 mmol) and pyrazole (1.2 mmol).

-

Solvent Addition: Add ethanol (5 mL) to the flask.

-

Thermal Generation and Trapping: Heat the reaction mixture to reflux (approx. 80°C) with vigorous stirring. The Mannich base will thermally eliminate dimethylamine to generate the p-quinone methide in situ. The pyrazole present in the mixture immediately traps the QM via 1,6-addition.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Mannich base is consumed (typically 2-4 hours).

-

Workup: After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is often pure enough for characterization. If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[14]

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the desired methylene-linked adduct.

Part 2: The Exocyclic Methylene in Cycloaddition Reactions

The conjugated π-system of quinone methides also allows them to participate in a variety of pericyclic reactions, most notably as the 4π component in Diels-Alder reactions. This reactivity is particularly prominent for ortho-quinone methides (o-QMs).

o-Quinone Methides in Hetero-Diels-Alder Reactions

Ortho-quinone methides are excellent dienes for inverse-electron-demand hetero-Diels-Alder (HDA) reactions.[15] Their electron-deficient nature allows them to react readily with electron-rich dienophiles such as vinyl ethers, enamines, and simple alkenes.[16] This powerful transformation provides direct access to chromane, dihydrobenzoxazine, and other valuable heterocyclic scaffolds found in numerous natural products.[17][18] The reaction is often highly regioselective and stereoselective.[19][20]

Caption: Inverse-electron-demand hetero-Diels-Alder reaction of an o-QM.

Other Cycloadditions: [2+2] Pathways

While less common, p-quinone methides can undergo [2+2] cycloaddition reactions, for instance with alkynes under thermal conditions. Detailed DFT calculations suggest these transformations can proceed through a biradical pathway, opening up unique synthetic routes to vinyl fuchsone structures.[5] Recent experimental evidence, including radical trapping experiments with TEMPO, supports the existence of a latent triplet biradical character in p-QMs, providing a new paradigm for their reactivity.[21]

Part 3: Biological Significance & Drug Development Implications

The high electrophilicity of the exocyclic methylene group is a double-edged sword in biological systems. It is the mechanistic basis for the therapeutic action of several important drugs, but it is also a primary cause of drug-induced toxicity.[1][4]

Covalent Modification of Biomolecules

Quinone methides are often formed in vivo as reactive metabolites of phenolic compounds through enzymatic oxidation (e.g., by Cytochrome P450s).[22] Once formed, these electrophilic intermediates can readily alkylate cellular nucleophiles, most notably the thiol groups of cysteine residues in proteins and the exocyclic amines of DNA bases.[4][22]

-

Mechanism of Toxicity: Unintended covalent binding to essential proteins can lead to hepatotoxicity or other idiosyncratic adverse drug reactions. This is a known bioactivation pathway for drugs like tamoxifen and nevirapine.[22][23] Alkylation of DNA can be genotoxic and carcinogenic.

-

Mechanism of Action: This same reactivity is harnessed for therapeutic benefit. The antitumor activity of drugs like Mitomycin C is derived from their reductive activation to a QM species that cross-links DNA, inducing apoptosis in cancer cells.[3][24]

Quinone Methides as Covalent Warheads in Drug Design

The predictable reactivity of the QM moiety makes it an attractive "warhead" for the design of covalent inhibitors. By incorporating a QM precursor into a molecule designed to bind to a specific protein target, researchers can achieve irreversible inhibition through covalent bond formation with a nearby nucleophilic residue (e.g., Cys, Lys). This strategy is being explored for developing potent and selective antitumor agents, for instance, by targeting the enzyme thioredoxin reductase (TrxR).[25]

Caption: Bioactivation of phenolic compounds to QMs and subsequent cell damage.

Conclusion

The exocyclic methylene group is the lynchpin of quinone methide reactivity. Its inherent electrophilicity, amplified by the thermodynamic reward of aromatization upon reaction, makes it a uniquely powerful synthon. Whether through conjugate additions that build complex diaryl- or triarylmethanes or through cycloadditions that forge intricate heterocyclic systems, the reactions of this functional group are central to modern organic synthesis. For drug development professionals, understanding the dual nature of this reactivity is critical. It represents both a potent mechanism for therapeutic intervention and a significant pathway for metabolic toxicity. By continuing to explore and quantify the factors that govern the reactivity of the exocyclic methylene group, the scientific community can better harness its potential while mitigating its risks.

References

- Richard, J. P., et al. (2000). Formation and Stability of Simple Quinone Methides. Journal of the American Chemical Society, 122(8), 1664-1774.

- Wang, L., et al. (n.d.). A new cycloaddition profile for ortho-quinone methides: photoredox-catalyzed [6+4] cycloadditions for synthesis of benzo[b]cyclopenta[e]oxepines.

- Osyanin, V. A., et al. (2021). Cycloaddition reactions of o-quinone methides with polarized olefins. INIS-IAEA.

- Bolton, J. L., et al. (1993). Biological and toxicological consequences of quinone methide formation. Chemical Biology & Drug Design, 86(2), 129-162.

- Monks, T. J., & Bolton, J. L. (2014). Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?. Molecules, 19(1), 153-175.

- Wang, P-Z., et al. (n.d.). Intermolecular Hetero-Diels–Alder Reactions of Photogenerated aza-ortho-Quinone Methides with Aldehydes. Organic Letters.

- Wang, J., et al. (2020). Recent developments in 1,6-addition reactions of para-quinone methides (p-QMs). Organic Chemistry Frontiers, 7(12), 1743-1778.

- Gao, S., et al. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews.

- Richard, J. P., et al. (n.d.). The Generation and Reactions of Quinone Methides. PMC - PubMed Central - NIH.

- Gross, C., et al. (n.d.). Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. Chemistry - A European Journal.

- Ali, K., et al. (2022). Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications.

- (n.d.). para‐Quinone Methides as Acceptors in 1,6‐Nucleophilic Conjugate Addition Reactions for the Synthesis of Structurally Diverse Molecules.

- Jana, A., et al. (2025). A Thermal [2+2] Cycloaddition/Retro-4π-Electrocyclization Reaction of p-Quinone Methides with Alkyne and a Mechanistic Investigation: Ingress of a Vinyl Fuchsone Pharmacophore. Organic Letters.

- (2025). Cycloaddition reactions of o-quinone methides with polarized olefins.

- Wang, Y., et al. (2005). A DFT Study of Diels-Alder Reactions of O-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. The Journal of Organic Chemistry, 70(13), 4910-4917.

- Rokita, S. E., et al. (2006). Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. Journal of the American Chemical Society, 128(36), 11940-11947.

- Gao, S., et al. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. RSC Publishing.

- Rokita, S. E., et al. (2006). Substituents on quinone methides strongly modulate formation and stability of their nucleophilic adducts. PubMed.

- Monks, T. J., & Bolton, J. L. (2014). Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection?. Molecules.

- da Silva Júnior, E. N., et al. (2020). Hetero-Diels–Alder Reactions of Quinone Methides: The Origin of the α-Regioselectivity of 3-Methylene-1,2,4-naphthotriones.

- Liu, Z-J., et al. (2025).

- Liu, Z-J., et al. (2025).

- Gross, C., et al. (n.d.). Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. PMC - NIH.

- Ali, K., et al. (2022). Reactivity vs selectivity of quinone methides: Synthesis of pharmaceutically important molecules, toxicity and biological applications.

- Creates, D. (2024). Quinone Methide Function in Organic Synthesis. Medium.

- Liu, G., et al. (2022). Design, synthesis and antitumor activity of potent and safe para-quinone methides derivatives in vitro and in vivo. Biomedicine & Pharmacotherapy, 156, 113893.

- Kumar, A., et al. (n.d.). Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. RSC Publishing.

- (2025). para-Quinone methides in natural product biosynthesis. RSC Publishing.

- Sugumaran, M., & Semensi, V. (1991). Trapping of transiently formed quinone methide during enzymatic conversion of N-acetyldopamine to N-acetylnorepinephrine.

- Jana, A., et al. (2025). Experimental and spectroscopic evidence of the hidden triplet transition state of quinone methide: a new reactivity paradigm.

- Wang, X-N., et al. (n.d.). 1,4-Conjugate addition/esterification of ortho-quinone methides in a multicomponent reaction.

- Gross, C., et al. (2025). Reactivity of δ-Functionalized Para-Quinone Methides in Nucleophilic Addition Reactions. Chemistry, 31(40).

Sources

- 1. Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. medium.com [medium.com]

- 3. The Generation and Reactions of Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and toxicological consequences of quinone methide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. para-Quinone methides in natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Recent developments in 1,6-addition reactions of para-quinone methides (p-QMs) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituents on quinone methides strongly modulate formation and stability of their nucleophilic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivity of δ-Functionalized Para-Quinone Methides in Nucleophilic Addition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 18. o-Quinone methides in natural product synthesis: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. A DFT study of Diels-Alder reactions of o-quinone methides and various substituted ethenes: selectivity and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Experimental and spectroscopic evidence of the hidden triplet transition state of quinone methide: a new reactivity paradigm - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 22. Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. researchgate.net [researchgate.net]

- 25. Design, synthesis and antitumor activity of potent and safe para-quinone methides derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Nature of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

<

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Reactive Intermediate

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, often referred to as BHT quinone methide (BHT-QM), is a fascinating and highly reactive molecule.[1][2] As a prominent metabolite of the widely used antioxidant butylated hydroxytoluene (BHT), its electrophilic nature is of significant interest in fields ranging from toxicology to synthetic organic chemistry.[1][2][3] This guide provides a deep dive into the core principles governing the reactivity of BHT-QM, offering insights for professionals engaged in drug development and chemical research. We will explore its structural features, inherent reactivity as a Michael acceptor, and its interactions with various nucleophiles, all grounded in established scientific literature.

The Molecular Architecture: A Foundation for Reactivity

The unique reactivity of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone stems directly from its molecular structure. The systematic IUPAC name, 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one, precisely describes its key features.[1][3]

Key Structural Features:

-

Cyclohexadienone Core: A six-membered ring with two double bonds and a ketone functional group.[1] This core is not aromatic, a key factor driving its reactivity.

-

Exocyclic Methylene Group: A double bond outside the ring at the 4-position, creating a conjugated system. This is the primary site of electrophilic attack.[3]

-

Steric Shielding: Two bulky tert-butyl groups at the 2 and 6 positions. These groups provide significant steric hindrance, influencing which nucleophiles can approach the reactive sites and impacting the overall stability of the molecule.[1]

The combination of a non-aromatic, conjugated dienone system and an accessible exocyclic methylene group renders BHT-QM a potent electrophile. The driving force for many of its reactions is the restoration of the highly stable aromatic ring.

The Heart of the Matter: Electrophilicity and Michael Addition

Quinone methides, in general, are recognized as highly reactive intermediates due to their propensity to undergo reactions that lead to aromatization.[4][5] BHT-QM is a classic example of a para-quinone methide. Its electrophilic character is most prominently displayed through its behavior as a Michael acceptor.

The exocyclic methylene group is part of a polarized π-system, with electron density drawn towards the electronegative oxygen atom of the carbonyl group. This creates a partial positive charge on the exocyclic carbon, making it highly susceptible to attack by nucleophiles. This process is known as a 1,6-conjugate addition or Michael addition .

The rate and reversibility of nucleophilic addition to quinone methides are significantly influenced by the electronic properties of substituents on the ring. Electron-donating groups tend to stabilize the quinone methide, slowing down the reaction, while electron-withdrawing groups destabilize it, leading to faster reaction rates.[6]

Reactivity with Biologically Relevant Nucleophiles

The electrophilic nature of BHT-QM is of particular concern in biological systems due to the abundance of potential nucleophiles. Its ability to form covalent adducts with macromolecules is a key aspect of its toxicological profile.

Thiols (e.g., Glutathione, Cysteine)

Thiols are potent nucleophiles that readily react with BHT-QM. In a biological context, the most significant reaction is with glutathione (GSH), a critical intracellular antioxidant. This reaction leads to the formation of a stable adduct and is a primary detoxification pathway. The reaction with cysteine residues in proteins is also a major contributor to the toxic effects of BHT-QM.

Amines

The amino groups of DNA bases (e.g., guanine) and amino acid residues in proteins (e.g., lysine) can also act as nucleophiles, attacking the exocyclic methylene of BHT-QM. While generally less reactive than thiols, these reactions can lead to the formation of DNA and protein adducts, which have been implicated in genotoxicity and cellular damage.[3]

Water

Even a weak nucleophile like water can add to the exocyclic methylene of quinone methides, especially for highly reactive, unhindered derivatives.[7][8] This results in the formation of a 4-hydroxybenzyl alcohol derivative.

Experimental Protocols: Synthesis and Reactivity Studies

The following protocols provide a framework for the synthesis and investigation of the electrophilic nature of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

Synthesis of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

A common laboratory-scale synthesis involves the oxidation of 2,6-di-tert-butyl-4-methylphenol (BHT).[3]

Materials:

-

2,6-di-tert-butyl-4-methylphenol (BHT)

-

Silver(I) oxide (Ag₂O)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve BHT in anhydrous diethyl ether in a round-bottom flask.

-

Add an excess of silver(I) oxide to the solution.

-

Stir the mixture vigorously at room temperature, protected from light, for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Dry the filtrate over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.[3]

Kinetic Studies of Nucleophilic Addition

The electrophilicity of BHT-QM can be quantified by studying the kinetics of its reaction with various nucleophiles. Laser flash photolysis is a powerful technique for generating and studying the reactivity of transient species like quinone methides.[6]

General Procedure:

-

Prepare a solution of a suitable precursor to BHT-QM in the desired solvent (e.g., water, buffer).

-

Generate BHT-QM via a laser pulse at an appropriate wavelength.

-

Monitor the decay of the BHT-QM transient absorption at its characteristic wavelength in the presence of varying concentrations of the nucleophile.

-

Determine the pseudo-first-order rate constants from the decay traces.

-

Plot the pseudo-first-order rate constants against the nucleophile concentration to obtain the second-order rate constant for the addition reaction.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O | [9][10] |

| Molecular Weight | 218.33 g/mol | [1][9][10] |

| CAS Number | 2607-52-5 | [1][9][10] |

| Appearance | Not specified | |

| Melting Point | 48-50 °C | |

| Boiling Point | 306.1 °C at 760 mmHg |

Conclusion: A Double-Edged Sword

The electrophilic nature of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone makes it a molecule of significant interest and duality. On one hand, its high reactivity is central to the toxicological concerns associated with its parent compound, BHT.[1][3][11] On the other hand, this same reactivity offers a wealth of opportunities for synthetic chemists. The ability to act as a Michael acceptor allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate in the synthesis of complex molecules.[4][5] A thorough understanding of its electrophilic character is therefore crucial for professionals in both drug development, for mitigating potential toxicity, and in synthetic chemistry, for harnessing its synthetic potential.

References

-

Reactivity vs selectivity of quinone methides: Synthesis of pharmaceutically important molecules, toxicity and biological applications. (2022). ResearchGate. Retrieved from [Link]

-

Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts. National Institutes of Health (NIH). Retrieved from [Link]

-

Organocatalytic Asymmetric Nucleophilic Addition to o-Quinone Methides by Alcohols. (2015). ACS Publications. Retrieved from [Link]

-

Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. (2023). MDPI. Retrieved from [Link]

-

Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. Wiley Online Library. Retrieved from [Link]

-

Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. (2016). PubMed Central. Retrieved from [Link]

-

Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. (2018). MDPI. Retrieved from [Link]

-

Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

Reactivity of δ‐Functionalized Para‐Quinone Methides in Nucleophilic Addition Reactions. (2022). PubMed Central. Retrieved from [Link]

-

Nucleophilic addition of 2'-deoxynucleosides to the o-quinone methides 10-(acetyloxy)- and 10-methoxy-3,4-dihydro-9(2H)-anthracenone. ACS Publications. Retrieved from [Link]

-

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - Optional[Vapor Phase IR]. NIST. Retrieved from [Link]

-

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. PubChem. Retrieved from [Link]

-

Synthesis of Spiroundecatrienones from 2,6-Di-t-butylquinone Methide and Butadienes. ACS Publications. Retrieved from [Link]

-

Applications of ortho-Quinone Methide Intermediates in Catalysis and Asymmetric Synthesis. (2012). PubMed Central. Retrieved from [Link]

-

2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. PubChem. Retrieved from [Link]

-

2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one. NIST. Retrieved from [Link]

-

2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone. LookChem. Retrieved from [Link]

-

2,6-Di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone. Human Metabolome Database. Retrieved from [Link]

-

2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide). (1985). PubMed. Retrieved from [Link]

Sources

- 1. Buy 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (EVT-297423) | 2607-52-5 [evitachem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone | 2607-52-5 | 80% [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Reactivity vs. selectivity of quinone methides: synthesis of pharmaceutically important molecules, toxicity and biological applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols [mdpi.com]

- 9. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone (BHT quinone methide): an active metabolite of BHT causing haemorrhages in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological effects of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

An In-depth Technical Guide to the Toxicological Profile of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

Abstract

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, commonly known as Butylated Hydroxytoluene Quinone Methide (BHT-QM), is a highly reactive electrophilic metabolite of the widely used antioxidant, Butylated Hydroxytoluene (BHT).[1][2] While BHT itself exhibits low toxicity, the formation of BHT-QM via cytochrome P450-mediated oxidation is central to the toxicological effects associated with the parent compound.[1][2] This guide provides a comprehensive analysis of the toxicological properties of BHT-QM, focusing on its primary mechanisms of action, including interference with the vitamin K redox cycle leading to coagulopathy, and its high reactivity towards biological nucleophiles.[1][3] We will explore key toxicological endpoints such as hemorrhagic effects, hepatotoxicity, and potential genotoxicity, supported by data from in vivo and in vitro studies.[3][4] Furthermore, this document details robust experimental protocols for assessing its specific toxicities and presents critical data in a structured format to aid researchers in the fields of toxicology, pharmacology, and drug development.

Introduction and Physicochemical Profile

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone (CAS: 2607-52-5) is a quinone methide derivative that represents the primary toxic metabolite of BHT.[2] Its significance lies in its ability to mediate the adverse effects observed after exposure to BHT, such as lung damage in mice and hemorrhagic events in rats.[2][3] The molecule's reactivity is dictated by its unique structure: a conjugated cyclohexadienone core, two bulky tert-butyl groups providing steric hindrance, and a highly electrophilic exocyclic methylene group.[4] This methylene group is the primary site for reactions with biological nucleophiles, underpinning its toxicological activity.[1][4]

Table 1: Physicochemical Properties of BHT Quinone Methide

| Property | Value | Source |

| IUPAC Name | 2,6-di-tert-butyl-4-methylidenecyclohexa-2,5-dien-1-one | [2][4] |

| CAS Number | 2607-52-5 | [5][6] |

| Molecular Formula | C₁₅H₂₂O | [1][5] |

| Molecular Weight | 218.34 g/mol | [7] |

| Melting Point | 48-50 °C | [5] |

| Appearance | Powder | [8][9] |

| Classification | Quinone Methide | [2] |

Metabolic Formation and Bioactivation

BHT-QM is not typically encountered as a primary environmental contaminant but is formed endogenously from BHT. The bioactivation process is a critical first step in its toxicity.

-

Primary Pathway: BHT is metabolized predominantly in the liver by cytochrome P450 (CYP450) enzymes.[1][4] This process involves the oxidation of the methyl group on the phenol ring of BHT, leading to the formation of BHT-QM.

-